molecular formula C16H10N4 B1282420 2,2'-Bi(1,8-naphthyridine) CAS No. 69110-33-4

2,2'-Bi(1,8-naphthyridine)

Cat. No. B1282420
CAS RN: 69110-33-4
M. Wt: 258.28 g/mol
InChI Key: OGSULPWGXWPZOJ-UHFFFAOYSA-N
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Description

2,2'-Bi(1,8-naphthyridine) is a compound that belongs to the family of naphthyridines, which are heterocyclic compounds containing two pyridine rings. These compounds are known for their ability to act as ligands, binding to various receptors in the body and are of interest due to their potential biomedical applications . The molecular structure of 2,2'-bi(1,8-naphthyridine) allows it to act as an ambivergent ligand, capable of chelating metal ions through its nitrogen atoms .

Synthesis Analysis

The synthesis of 2,2'-bi(1,8-naphthyridine) derivatives has been explored in several studies. A new synthesis route for 2,2'-bi(1,5-naphthyridine) has been described, which also details its reactions with metal ions such as copper(II) nitrate, silver(I) tetrafluoroborate, and palladium(II) chloride . Additionally, the synthesis of 1,8-naphthyridine derivatives has been achieved through various methods, including the decarboxylation of 3-carboxylic acids and the use of 3-bromomethyl-2-nitropyridine . The synthesis of 1,8-naphthyridine-based BF2 complexes has been reported, which involves selective bonding modes and demonstrates the chemical stability of these complexes .

Molecular Structure Analysis

The molecular structure of 2,2'-bi(1,8-naphthyridine) and its derivatives has been characterized using X-ray crystallography. The structure of a mononuclear copper complex shows the ligand acting as a convergent ligand chelating through the internal nitrogens . In another study, the 1,8-naphthyridine ligand is found to adopt a bidentate bridging mode binding two Ag(NO3) units . The planarity of the 1,8-naphthyridine molecule has been confirmed, with a dihedral angle of 0.42° between the fused pyridine rings .

Chemical Reactions Analysis

The reactivity of 2,2'-bi(1,8-naphthyridine) derivatives has been explored in the context of forming metal complexes. The ligand has been shown to form discrete metal complexes with copper, silver, and palladium, demonstrating its versatility as a ligand . The chemical reactions of 2-substituted 1,8-naphthyridines have also been reported, including the synthesis of 2-hydroxy-1,8-naphthyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-bi(1,8-naphthyridine) derivatives have been studied extensively. The bis(BF2) core complex containing a 1,8-naphthyridine derivative exhibits yellow-green emission with a high quantum yield and two-photon absorption properties . The photophysical properties of 1,8-naphthyridine-BF2 complexes have been examined, showing desirable light-absorbing properties and intense emission with large Stokes shifts . The crystal structure of 2,7-dimethyl-1,8-naphthyridine reveals intermolecular hydrogen bonding and C—H⋯π interactions, contributing to the stability of the crystal structure .

Scientific Research Applications

Insecticidal Activities

2,2'-Bi(1,8-naphthyridine) derivatives have been explored for their insecticidal activities. Research indicates that some of these derivatives exhibit significant insecticidal properties against specific pests like cowpea aphids (Aphis craccivora), suggesting their potential use in pest control and agriculture (Hou, Jing, & Shao, 2017).

Biological Activities

The 1,8-naphthyridine group, which includes 2,2'-Bi(1,8-naphthyridine), has been recognized for a variety of biological activities. This includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Additionally, these derivatives have shown potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression, indicating their broad spectrum in medicinal and therapeutic research (Madaan, Verma, Kumar, Singh, & Jain, 2015).

Base Catalysis

In the field of chemistry, 1,8-naphthyridine derivatives are used in base catalysis. Their basicity and selectivity have been tested in various chemical reactions, showing their utility in synthetic chemistry (Liebig & Lüning, 2014).

Supramolecular Chemistry

2,2'-Bi(1,8-naphthyridine) has found applications in supramolecular chemistry, particularly in the formation of unique supramolecular structures like double helices. These structures are driven by strong bifurcated halogen bonds and have implications in molecular design and nanotechnology (Wang, 2022).

Coordination Compounds

This compound is also involved in the preparation of coordination compounds, especially with elements like Ytterbium (Yb). These compounds find use in organometallic chemistry and potentially in materials science (Berg, Boncella, & Andersen, 2002).

Fluorescence and Photonics

1,8-naphthyridine derivatives, including 2,2'-Bi(1,8-naphthyridine), are noted for their intense fluorescence and two-photon absorption properties, making them valuable in photonics and materials science for applications like sensors and optical devices (Li, Fu, Li, Gan, Mu, Chen, Duan, & Song, 2010).

Dimetal Chemistry

Functionalized 1,8-naphthyridine ligands, including those similar to 2,2'-Bi(1,8-naphthyridine), have been applied in dimetal chemistry. These ligands have enabled studies focusing on the ligand disposition around metal cores, contributing to the understanding of metal-metal interactions in chemistry (Bera, Sadhukhan, & Majumdar, 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The broad spectrum of activities of 1,8-naphthyridine derivatives has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration . The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .

properties

IUPAC Name

2-(1,8-naphthyridin-2-yl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4/c1-3-11-5-7-13(19-15(11)17-9-1)14-8-6-12-4-2-10-18-16(12)20-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSULPWGXWPZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)C3=NC4=C(C=CC=N4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00525809
Record name 2,2'-Bi-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bi(1,8-naphthyridine)

CAS RN

69110-33-4
Record name 2,2'-Bi-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
RP Thummel, F Lefoulon, D Cantu… - The Journal of Organic …, 1984 - ACS Publications
2} Me2S 6 ac acetic anhydride led to formation of the a-benzylidene derivatives 8a-c in purified yields of 70-94%. Ozonolysis of 8 was carried out in methanol at-35 C, and methyl sulfide …
Number of citations: 130 pubs.acs.org
RP Thummel, F Lefoulon - Inorganic Chemistry, 1987 - ACS Publications
Ruthenium (II) complexes of the type RuL3 (PF6) 2 and Ru (bpy) 2L (PF6) 2 havebeen prepared, where bpy= 2, 2'-bipyridine and L is a 3, 3'-polymethylene-bridged derivative of 2, 2'-…
Number of citations: 60 pubs.acs.org
XG Yang, Y Zhang, W Wang, LF Ma - Crystal Growth & Design, 2022 - ACS Publications
An organic semiconductor cocrystal between 2,2′-bi(1,8-naphthyridine) and I 2 has been investigated using a joint experimental and theoretical method. Different from the doping of I 2 …
Number of citations: 2 pubs.acs.org
R Zong, F Naud, C Segal, J Burke, F Wu… - Inorganic …, 2004 - ACS Publications
A series of 3,3‘-polymethylene-bridged bi[1,8]naphthyridine (binap) ligands, 3a−c, are complexed with Ru(II) to afford [Ru(tpy)(3a−c)(H 2 O)] 2+ where an uncomplexed nitrogen on 3a−c …
Number of citations: 32 pubs.acs.org
Z Wang - Crystals, 2022 - mdpi.com
The unique enantiomeric pairs of double helices have been found in the structure of the cocrystal between 1,2-diiodotetrafluorobenzene and 2,2′-bi(1,8-naphthyridine). The formation …
Number of citations: 1 www.mdpi.com
M Draux, I Bernal, F Lefoulon, R Thummel - Inorganica chimica acta, 1985 - Elsevier
Four mononuclear Cu(II) complexes prepared from ligands (L) = 2,2′-bi[1,8]naphthyridine as well as its 3,3′-dimethylene-, 3,3′-trimethylene- and 3,3′-tetramethylene-bridged …
Number of citations: 14 www.sciencedirect.com
A Fernández-Mato, G Blanco, JM Quintela, C Peinador - Tetrahedron, 2008 - Elsevier
A series of new 2-[1,8]naphthyridinyl and bis(2-[1,8]naphthyridinyl) bridging ligands with multidentate binding sites were prepared using 2-amino-5-cyano-6-ethoxy-4-phenyl-3-…
Number of citations: 23 www.sciencedirect.com
SA Moya, R Schmidt, R Pastene, R Sartori… - …, 1996 - ACS Publications
The title compound 1 was obtained from Re(CO) 5 Br and the binaphthyridine in heptane. Its X-ray crystal structure determination shows a molecular structure with the two nitrogen …
Number of citations: 20 pubs.acs.org
Y Wang, S Xu - Zeitschrift für Kristallographie-New Crystal Structures, 2022 - degruyter.com
Bifurcated halogen bonds in the crystal structure of 2,2′-bi(1,8-naphthyridine)—1,4-diiodotetrafluorobenzene (1/1), C22H10F4I2N4 Skip to content Should you have institutional access? Here's how to get …
Number of citations: 4 www.degruyter.com
E Binamira-Soriaga, NL Keder, WC Kaska - Inorganic Chemistry, 1990 - ACS Publications
Current developments in the area of binuclear ruthenium chemistry have resultedfrom extensive studies of two important classes of compounds, namely, mixed-valence diruthenium com…
Number of citations: 62 pubs.acs.org

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